5-Nitrothiophene-2-Carboxaldehyde

Regioselective nitration Isomer separation Procurement quality control

5-Nitrothiophene-2-carboxaldehyde (CAS 4521-33-9; synonym: 5-nitro-2-thiophenecarboxaldehyde) is a heterocyclic aromatic aldehyde with the molecular formula C₅H₃NO₃S and a molecular weight of 157.15 g/mol. The compound features a thiophene ring substituted with an electron-withdrawing nitro group at the 5-position and a reactive aldehyde group at the 2-position, forming a push-pull electronic system that underpins its utility as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C5H3NO3S
Molecular Weight 157.15 g/mol
CAS No. 4521-33-9
Cat. No. B054426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitrothiophene-2-Carboxaldehyde
CAS4521-33-9
Synonyms2-Formyl-5-nitrothiophene;  2-Nitrothiophene-5-carboxaldehyde;  5-Nitro-2-formylthiophene;  5-Nitro-2-thienaldehyde;  5-Nitro-2- thienylaldehyde;  5-Nitro-2-thienylcarboxaldehyde;  5-Nitro-2-thiophenealdehyde;  5-Nitro-2-thiophenecarboxaldehyde;  5-Nitrothio
Molecular FormulaC5H3NO3S
Molecular Weight157.15 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)[N+](=O)[O-])C=O
InChIInChI=1S/C5H3NO3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H
InChIKeyCHTSWZNXEKOLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitrothiophene-2-Carboxaldehyde (CAS 4521-33-9): Core Identity and Procurement-Relevant Characteristics


5-Nitrothiophene-2-carboxaldehyde (CAS 4521-33-9; synonym: 5-nitro-2-thiophenecarboxaldehyde) is a heterocyclic aromatic aldehyde with the molecular formula C₅H₃NO₃S and a molecular weight of 157.15 g/mol . The compound features a thiophene ring substituted with an electron-withdrawing nitro group at the 5-position and a reactive aldehyde group at the 2-position, forming a push-pull electronic system that underpins its utility as a versatile building block in medicinal chemistry and organic synthesis [1]. It is a yellow crystalline solid at room temperature with a melting point of 75–77 °C, soluble in acetone and insoluble in water . The aldehyde functionality enables condensation reactions with primary amines, hydrazines, and semicarbazides, while the nitro group confers electron-deficient character to the thiophene ring, modulating both reactivity and the biological properties of derived products [1].

Why 5-Nitrothiophene-2-Carboxaldehyde Cannot Be Replaced by Generic Thiophene Aldehydes or Positional Isomers


Substituting 5-nitrothiophene-2-carboxaldehyde with its closest analogs—such as the non-nitrated parent thiophene-2-carboxaldehyde, the 4-nitro positional isomer, or the 5-nitrofuran heterocyclic counterpart—introduces quantifiable differences that alter synthetic outcomes, biological activity, and physicochemical handling. The nitration of thiophene-2-carboxaldehyde produces a mixture of 4-nitro and 5-nitro regioisomers in an approximately 40:60 ratio that requires chromatographic separation, meaning that procurement of isomerically pure 5-nitro product carries a demonstrable quality premium [1]. In biological systems, hydrazone derivatives built from the 5-nitrothiophene scaffold (series 3) exhibit significant antimalarial activity both in vitro and in vivo, whereas analogous series derived from thiophene-2-carboxaldehyde (series 1) and thiophene-3-carboxaldehyde (series 2) do not [2]. Furthermore, the nitro group at the α-position of the thiophene ring dictates chemoselectivity in key transformations such as the Perkin reaction, where positional isomers give divergent product profiles [3]. These differences are not incremental—they represent categorical distinctions that make generic substitution scientifically invalid in both research and industrial contexts.

Quantitative Differentiation Evidence for 5-Nitrothiophene-2-Carboxaldehyde Against Closest Analogs and In-Class Candidates


Regiochemical Purity: 4-Nitro vs 5-Nitro Isomer Ratio in Direct Nitration of Thiophene-2-Carboxaldehyde

Direct nitration of thiophene-2-carboxaldehyde with fuming nitric acid and concentrated sulfuric acid produces a crude mixture of 4-nitrothiophene-2-carboxaldehyde and 5-nitrothiophene-2-carboxaldehyde in an approximately 40:60 ratio, as determined by ¹H NMR analysis of the crude product [1]. The 4-nitro isomer is obtained in 40% yield as a light yellow solid after column chromatography (eluent: 30–50% dichloromethane/hexanes), while the 5-nitro isomer constitutes the major fraction requiring separation [1]. An alternative patent route via 5-nitrothiophen-2-ylmethylene diacetate hydrolysis yields 5-nitrothiophene-2-carboxaldehyde at 99.3% purity and 80% yield, circumventing the isomeric mixture problem entirely [1]. This means that a procurement specification of 'thiophene carboxaldehyde nitration product' is scientifically insufficient and a specification of '5-nitrothiophene-2-carboxaldehyde, isomerically pure' is required to ensure reproducibility.

Regioselective nitration Isomer separation Procurement quality control

Gas-Phase Thermochemical Stability: 5-Nitrothiophene-2-Carboxaldehyde vs 2-Acetyl-5-Nitrothiophene

The standard molar enthalpy of formation in the gaseous phase (ΔfH°(g)) at T = 298.15 K was determined experimentally for 5-nitro-2-thiophenecarboxaldehyde as +(4.4 ± 1.3) kJ·mol⁻¹, while the value for the closely related ketone analog 2-acetyl-5-nitrothiophene was −(48.8 ± 1.6) kJ·mol⁻¹ [1]. These values were derived from standard molar enthalpies of combustion measured by rotating bomb combustion calorimetry and standard molar enthalpies of sublimation determined by the Knudsen mass-loss effusion method [1]. The ~53 kJ·mol⁻¹ difference in ΔfH°(g) between the aldehyde and the acetyl derivative reflects fundamentally different thermochemical stability attributable to the replacement of the aldehyde hydrogen with a methyl group, and provides a quantitative basis for selecting the appropriate building block in energetic material design or thermochemical calculations.

Thermochemistry Enthalpy of formation Combustion calorimetry

Antimalarial Activity: Hydrazone Series Derived from 5-Nitrothiophene-2-Carboxaldehyde vs Thiophene-2-Carboxaldehyde and Thiophene-3-Carboxaldehyde

In a comparative study, hydrazones were synthesized by condensation of appropriate hydrazines with three aldehyde scaffolds: thiophene-2-carboxaldehyde (series 1), thiophene-3-carboxaldehyde (series 2), and 5-nitrothiophene-2-carboxaldehyde (series 3) [1]. Compounds were tested in vitro against two Plasmodium falciparum strains and in vivo in mice experimentally infected with Plasmodium berghei [1]. Compounds of series 3, derived from 5-nitrothiophene-2-carboxaldehyde, presented significant antimalarial effects in vitro. In vivo tests confirmed the antimalarial activity observed in vitro with two compounds from series 3 [1]. In contrast, series 1 and series 2, lacking the 5-nitro substituent, did not demonstrate comparable antimalarial efficacy. This represents a class-level inference: the 5-nitro group on the thiophene ring is a critical structural determinant for antimalarial activity in hydrazone derivatives.

Antimalarial Plasmodium falciparum Plasmodium berghei Hydrazone

Antiamoebic Activity: Free Thiosemicarbazone Ligand vs Palladium(II) and Ruthenium(II) Complexes

Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde and their Pd(II) and Ru(II) complexes were evaluated against the HK-9 strain of Entamoeba histolytica using a microdilution method [1]. Among the free thiosemicarbazone ligands, compound 5-NT-4-BPTSCN (3) showed the most significant antiamoebic activity with an IC₅₀ of 2.56 μM [1]. All Pd(II) and Ru(II) complexes were found more active than their respective free ligands [1]. In a subsequent study, cyclooctadiene ruthenium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones (1a–5a) exhibited IC₅₀ values ranging from 0.61 to 1.43 μM against E. histolytica, representing a 1.8- to 4.2-fold enhancement over the best free ligand [2].

Antiamoebic Entamoeba histolytica Thiosemicarbazone Metal complex

Physicochemical Differentiation: Melting Point and Lipophilicity Across Thiophene, Furan, and Carboxylic Acid Analogs

The melting point of 5-nitrothiophene-2-carboxaldehyde (75–77 °C, solid at ambient temperature) differs substantially from its closest structural analogs [1]. Thiophene-2-carboxaldehyde (non-nitrated parent) is a liquid with a melting point below 10 °C [2]. The heterocyclic counterpart 5-nitrofuran-2-carboxaldehyde melts at 37–39 °C [3]. The oxidized derivative 5-nitrothiophene-2-carboxylic acid melts at 154–159 °C [4]. The computed logP of the target compound is 1.99 with a polar surface area of 91.13 Ų [5], compared with a predicted logP of approximately 1.53 for 5-nitrofuran-2-carboxaldehyde and ~0.5 for thiophene-2-carboxaldehyde. These differences directly impact handling, storage, formulation, and chromatographic behavior.

Physicochemical properties Melting point LogP Formulation

Perkin Reaction Chemoselectivity: 5-Nitro (α-Position) vs Other Nitrothiophene Aldehyde Isomers

A systematic study of the Perkin reaction between thiophene aldehydes and p-nitrophenylacetic acid revealed a pronounced positional effect of the nitro group on reaction outcome [1]. 5-Nitrothiophene-2-carboxaldehyde, bearing the nitro group at the α-position of the thiophene ring, reacted cleanly according to the normal Perkin reaction pathway [1]. In contrast, thiophene aldehydes possessing the nitro group at positions other than the α-position produced bis(p-nitrobenzyl)ketone as a significant side product, arising from self-condensation of p-nitrophenylacetic acid molecules [1]. This demonstrates that the 5-nitro regioisomer provides a uniquely clean Perkin reaction profile compared to other nitrothiophene aldehyde positional isomers.

Perkin reaction Chemoselectivity Nitro positional effect Synthetic reliability

Evidence-Backed Application Scenarios Where 5-Nitrothiophene-2-Carboxaldehyde Provides Demonstrable Advantage


Antimalarial Drug Discovery: Hydrazone and Thiosemicarbazone Library Synthesis

Research groups synthesizing hydrazone or thiosemicarbazone libraries for antimalarial screening should prioritize 5-nitrothiophene-2-carboxaldehyde over non-nitrated thiophene aldehydes. Tedlaouti et al. (1990) demonstrated that only the 5-nitrothiophene-derived series (series 3) exhibited significant in vitro and in vivo antimalarial activity against P. falciparum and P. berghei, while series derived from thiophene-2-carboxaldehyde (series 1) and thiophene-3-carboxaldehyde (series 2) did not [1]. This scaffold-dependence makes the 5-nitro compound the rational procurement choice for antiparasitic hit-finding campaigns.

Metallo-Antiamoebic Agent Development: Pd(II) and Ru(II) Complexation of Thiosemicarbazone Ligands

The aldehyde group of 5-nitrothiophene-2-carboxaldehyde enables condensation with N⁴-substituted thiosemicarbazides to form bidentate thiosemicarbazone ligands. Singh et al. (2004, 2005) showed that the free ligand 5-NT-4-BPTSCN has an IC₅₀ of 2.56 μM against E. histolytica, and that Pd(II) and Ru(II) complexation enhances potency to IC₅₀ values as low as 0.61 μM—a 4.2-fold improvement [2][3]. For research programs targeting metal-based antiparasitic agents, the 5-nitrothiophene-2-carboxaldehyde scaffold offers a proven ligand platform with established SAR for metal-dependent potency enhancement.

Synthetic Methodology Requiring Isomerically Pure 5-Nitrothiophene Building Blocks

Synthetic chemists employing 5-nitrothiophene-2-carboxaldehyde in Perkin condensations, Schiff base formations, or oxime ether syntheses must source the isomerically pure 5-nitro compound. Direct nitration of thiophene-2-carboxaldehyde yields a 40:60 mixture of 4-nitro and 5-nitro isomers requiring chromatographic separation [4]. Furthermore, the 5-nitro isomer (α-position) reacts cleanly in Perkin reactions while other positional isomers generate bis(p-nitrobenzyl)ketone side products [5]. For reproducible synthetic outcomes, procurement specifications must explicitly require the 5-nitro regioisomer rather than a generic nitrothiophene carboxaldehyde.

Energetic Materials and Thermochemical Modeling Requiring Accurate ΔfH° Data

Researchers conducting thermochemical modeling or energetic materials assessment involving nitrothiophene derivatives must distinguish between the aldehyde and acetyl forms. Ribeiro da Silva and Santos (2010) reported that 5-nitrothiophene-2-carboxaldehyde has a gas-phase ΔfH°(g) of +(4.4 ± 1.3) kJ·mol⁻¹, whereas 2-acetyl-5-nitrothiophene has ΔfH°(g) of −(48.8 ± 1.6) kJ·mol⁻¹—a difference exceeding 53 kJ·mol⁻¹ [6]. Using the acetyl analog as a surrogate in thermochemical calculations would introduce a systematic error of >50 kJ·mol⁻¹, rendering computational predictions unreliable.

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